Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a dibromophenoxyacetyl moiety
Properties
IUPAC Name |
ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2NO4/c1-2-22-16(21)11-5-7-19(8-6-11)15(20)10-23-14-4-3-12(17)9-13(14)18/h3-4,9,11H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBOCXAFDANXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178953 | |
| Record name | Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307525-89-9 | |
| Record name | Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307525-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate typically involves the reaction of 2,4-dibromophenol with ethyl 4-piperidinecarboxylate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then acetylated using bromoacetyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide or thiourea in polar solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of azides or thiols
Scientific Research Applications
Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
- Ethyl 1-(4-acetyl-2-aminophenyl)piperidine-4-carboxylate
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate is unique due to the presence of the dibromophenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry.
Biological Activity
Ethyl 1-[2-(2,4-dibromophenoxy)acetyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethyl ester and a dibromophenoxyacetyl group. The molecular formula is with a molecular weight of approximately 394.14 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈Br₂N₁O₃ |
| Molecular Weight | 394.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The dibromophenoxy group is particularly noteworthy for its role in enhancing lipophilicity, which may facilitate membrane penetration and receptor binding.
Study on Analogous Compounds
A study published in European Journal of Medicinal Chemistry evaluated several piperidine derivatives for their calcium channel blocking activities. The results indicated that modifications at the phenoxy position significantly influenced the potency and selectivity of the compounds. The most potent analogs exhibited IC50 values in the low micromolar range against T-type calcium channels .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, a series of piperidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain structural features, including halogen substitutions similar to those found in this compound, contributed to enhanced antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
